REACTION_CXSMILES
|
[H-].[Na+].Br[C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][C:11]([CH3:13])=[CH:12][C:5]=12.C([Li])CCC.C([O:22][B:23](OC(C)C)[O:24]C(C)C)(C)C>C1COCC1.CCCCCC.O>[CH3:13][C:11]1[NH:10][C:6]2=[N:7][CH:8]=[CH:9][C:4]([B:23]([OH:24])[OH:22])=[C:5]2[CH:12]=1 |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(=NC=C1)NC(=C2)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −60° C
|
Type
|
CUSTOM
|
Details
|
the temperature below −60° C
|
Type
|
TEMPERATURE
|
Details
|
warmed to RT
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the water washed with ethyl acetate (2×50 ml), before the combined organic layers
|
Type
|
WASH
|
Details
|
were washed with 2M sodium hydroxide solution (50 ml)
|
Type
|
ADDITION
|
Details
|
The combined aqueous layers were treated with 2M hydrochloric acid solution to pH 7.2
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C(=NC=CC2B(O)O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |